Cas no 1787920-04-0 (1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine)

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine is a specialized organic compound featuring a pyrrolidine-piperidine scaffold with a 4-nitrobenzenesulfonyl substituent. This structure imparts unique reactivity and potential utility in medicinal chemistry and drug discovery, particularly as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of the nitrobenzenesulfonyl group enhances electrophilic character, facilitating selective modifications, while the piperidin-4-amine moiety offers a handle for further functionalization. Its well-defined stereochemistry and rigid framework make it valuable for designing targeted ligands or inhibitors. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows. Suitable for research applications, it serves as a building block for exploring structure-activity relationships in bioactive compounds.
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine structure
1787920-04-0 structure
Product name:1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine
CAS No:1787920-04-0
MF:C15H23ClN4O4S
MW:390.885521173477
CID:5738114
PubChem ID:86813388

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1787920-04-0
    • AKOS033647534
    • Z1888380387
    • 1-[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride
    • 1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine;hydrochloride
    • EN300-1168795
    • 1-[1-(4-Nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine
    • 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine
    • Inchi: 1S/C15H22N4O4S.ClH/c16-12-5-8-17(9-6-12)14-7-10-18(11-14)24(22,23)15-3-1-13(2-4-15)19(20)21;/h1-4,12,14H,5-11,16H2;1H
    • InChI Key: DTMSKMNYZIHASH-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCC(C1)N1CCC(CC1)N)(=O)=O

Computed Properties

  • Exact Mass: 390.1128541g/mol
  • Monoisotopic Mass: 390.1128541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 543
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168795-500mg
1787920-04-0 90.0%
500mg
$713.0 2023-10-03
Enamine
EN300-1168795-1000mg
1787920-04-0 90.0%
1000mg
$743.0 2023-10-03
Enamine
EN300-1168795-100mg
1787920-04-0 90.0%
100mg
$653.0 2023-10-03
Enamine
EN300-1168795-50mg
1787920-04-0 90.0%
50mg
$624.0 2023-10-03
Enamine
EN300-1168795-5000mg
1787920-04-0 90.0%
5000mg
$2152.0 2023-10-03
Enamine
EN300-1168795-10000mg
1787920-04-0 90.0%
10000mg
$3191.0 2023-10-03
Enamine
EN300-1168795-1.0g
1787920-04-0
1g
$0.0 2023-06-08
Enamine
EN300-1168795-250mg
1787920-04-0 90.0%
250mg
$683.0 2023-10-03
Enamine
EN300-1168795-2500mg
1787920-04-0 90.0%
2500mg
$1454.0 2023-10-03

Additional information on 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine: A Comprehensive Overview

The compound 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine, identified by the CAS registry number 1787920-04-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring system with a pyrrolidine moiety and a 4-nitrobenzenesulfonyl group. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such intricate molecules, leveraging modern catalysts and reaction conditions to achieve high yields and purity. The molecule's structure has been validated through various spectroscopic techniques, including NMR, IR, and mass spectrometry, ensuring its accurate characterization.

One of the most promising applications of this compound lies in its potential as a drug candidate. The piperidine ring system is known for its ability to interact with biological targets, such as enzymes and receptors, making it a valuable scaffold in drug design. Recent studies have explored the pharmacological properties of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine, particularly its ability to modulate kinase activity and inhibit enzymatic pathways associated with diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The incorporation of the 4-nitrobenzenesulfonyl group introduces electronic and steric effects that can influence the physical properties of materials. Researchers have explored its use in the development of advanced polymers and nanomaterials, where its unique structure contributes to enhanced mechanical strength and thermal stability.

The environmental impact of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine has also been a topic of recent interest. Studies have assessed its biodegradability and toxicity profiles under various environmental conditions. These investigations are crucial for ensuring the sustainable use of the compound in industrial processes while minimizing its ecological footprint.

In conclusion, 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine (CAS No. 1787920-04-) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its intricate structure, combined with cutting-edge research findings, underscores its potential as a valuable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.